molecular formula C12H16O3S B14378646 1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one CAS No. 88356-98-3

1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one

Cat. No.: B14378646
CAS No.: 88356-98-3
M. Wt: 240.32 g/mol
InChI Key: BMZWHSAHMXATBM-UHFFFAOYSA-N
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Description

1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one typically involves the sulfonylation of a phenyl ring followed by the introduction of a propan-2-one group. One common method includes the reaction of 4-bromophenyl propane-2-one with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

  • 1-[4-(Propane-2-sulfonyl)phenyl]piperazine
  • 1-[4-(Propane-2-sulfonyl)phenyl]ethanone

Comparison: 1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one is unique due to the presence of both a sulfonyl group and a propan-2-one moiety. This combination imparts distinct chemical and physical properties, such as increased reactivity and solubility in organic solvents. Compared to similar compounds, it may exhibit different biological activities and industrial applications .

Properties

CAS No.

88356-98-3

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

1-(4-propan-2-ylsulfonylphenyl)propan-2-one

InChI

InChI=1S/C12H16O3S/c1-9(2)16(14,15)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,8H2,1-3H3

InChI Key

BMZWHSAHMXATBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)C

Origin of Product

United States

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